![molecular formula C9H6BrClN2O2 B13031194 methyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13031194.png)
methyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the bromination and chlorination of pyrrolopyridine derivatives. The starting material, 1H-pyrrolo[3,2-b]pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. Chlorination is then carried out using thionyl chloride or phosphorus pentachloride. The final step involves esterification with methanol in the presence of a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Methyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of methyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
- Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
- Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Uniqueness
Methyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for further functionalization. This dual halogenation enhances its versatility in synthetic chemistry and its potential as a pharmacophore in drug discovery .
Propriétés
Formule moléculaire |
C9H6BrClN2O2 |
|---|---|
Poids moléculaire |
289.51 g/mol |
Nom IUPAC |
methyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-9(14)8-5(10)7-6(13-8)4(11)2-3-12-7/h2-3,13H,1H3 |
Clé InChI |
XOTOUWYAUWMOSC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=NC=CC(=C2N1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


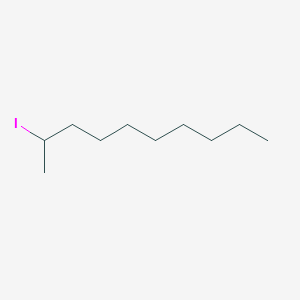
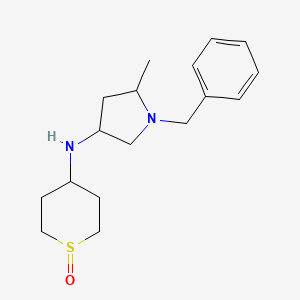
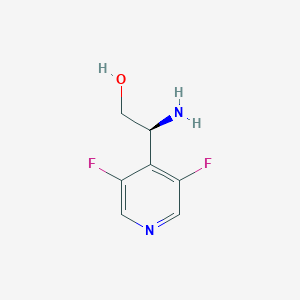

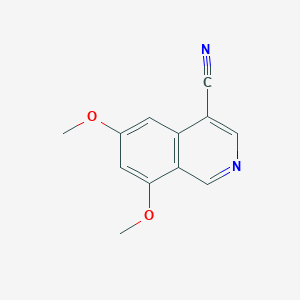
![cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B13031142.png)
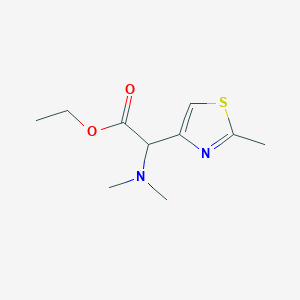
![4-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13031159.png)
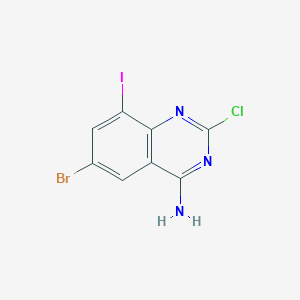
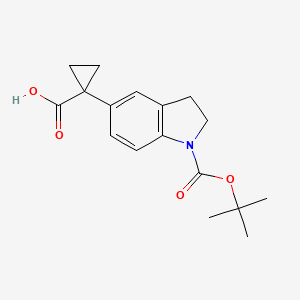
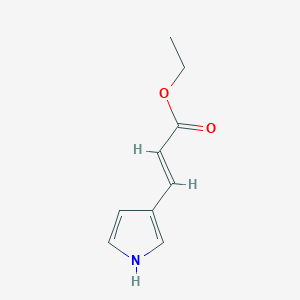
![3-Amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13031182.png)

![4-Nitro-1H-benzo[d][1,2,3]triazol-1-ol](/img/structure/B13031200.png)
